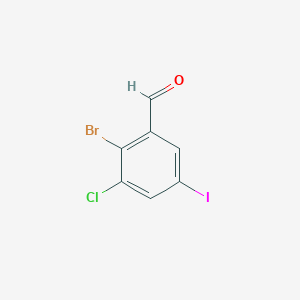

2-Bromo-3-chloro-5-iodobenzaldehyde

Beschreibung

2-Bromo-3-chloro-5-iodobenzaldehyde (CAS: Not explicitly provided in evidence; Ref: 54-OR61547) is a polyhalogenated benzaldehyde derivative featuring bromine, chlorine, and iodine substituents at positions 2, 3, and 5 of the aromatic ring, respectively. This compound is commercially available at a premium price (e.g., 613 €/g for 1g), reflecting its utility as a specialized organic building block in cross-coupling reactions and pharmaceutical intermediates . Its trihalogenated structure provides multiple reactive sites for selective functionalization, making it valuable in synthetic chemistry.

Eigenschaften

IUPAC Name |

2-bromo-3-chloro-5-iodobenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrClIO/c8-7-4(3-11)1-5(10)2-6(7)9/h1-3H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUQYYUKMVFNPHH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C=O)Br)Cl)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrClIO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-3-chloro-5-iodobenzaldehyde typically involves multi-step reactions starting from simpler benzaldehyde derivatives. One common method includes the sequential halogenation of benzaldehyde, where bromination, chlorination, and iodination are carried out under controlled conditions to introduce the respective halogens at specific positions on the benzene ring .

Industrial Production Methods

Industrial production of 2-Bromo-3-chloro-5-iodobenzaldehyde may involve large-scale halogenation processes using appropriate catalysts and solvents to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve efficient production .

Analyse Chemischer Reaktionen

Types of Reactions

2-Bromo-3-chloro-5-iodobenzaldehyde undergoes various chemical reactions, including:

Substitution Reactions: The halogen atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

Oxidation and Reduction: The aldehyde group can be oxidized to carboxylic acids or reduced to alcohols under specific conditions.

Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar solvents.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Coupling: Palladium catalysts and appropriate ligands in organic solvents.

Major Products Formed

Substitution: Various substituted benzaldehydes.

Oxidation: Corresponding carboxylic acids.

Reduction: Corresponding alcohols.

Coupling: Biaryl or diaryl compounds.

Wissenschaftliche Forschungsanwendungen

2-Bromo-3-chloro-5-iodobenzaldehyde has diverse applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Biology: Employed in the study of biochemical pathways and as a probe in molecular biology experiments.

Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

Industry: Utilized in the production of specialty chemicals and materials

Wirkmechanismus

The mechanism of action of 2-Bromo-3-chloro-5-iodobenzaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors, depending on the context of its application. The presence of multiple halogens can enhance its binding affinity and specificity towards these targets, influencing various biochemical pathways .

Vergleich Mit ähnlichen Verbindungen

Structural and Reactivity Differences

- Halogen Diversity : The main compound’s combination of Br, Cl, and I offers distinct reactivity. Iodine, a superior leaving group, enables efficient Suzuki-Miyaura couplings, while Cl and Br allow sequential functionalization . In contrast, fluorinated analogs (e.g., 4-Bromo-2-fluoro-5-iodobenzaldehyde) exhibit enhanced stability and altered electronic effects due to fluorine’s electronegativity .

- Functional Modifiers: Hydroxyl (e.g., 5-Chloro-2-hydroxy-3-iodobenzaldehyde) or amino groups (e.g., 2-Amino-5-bromo-3-chlorobenzaldehyde) introduce hydrogen-bonding or nucleophilic sites, broadening applications in metal-organic frameworks or bioactive molecule synthesis .

Commercial Viability

- 2-Bromo-3-chloro-5-iodobenzaldehyde is priced significantly higher (613 €/g) compared to 3-Bromo-5-chlorosalicylaldehyde (3700 €/5g ≈ 740 €/g), likely due to the cost of iodination and multi-halogenation processes .

- Compounds with hydroxyl groups (e.g., salicylaldehydes) are more cost-effective but require careful handling due to their polarity and sensitivity to oxidation .

Research and Methodological Considerations

- Structural Analysis : Crystallographic studies of such compounds often employ SHELX software (e.g., SHELXL for refinement), which is widely used for small-molecule structural determination .

- Synthetic Applications : The main compound’s trihalogenated structure is ideal for sequential cross-coupling reactions, whereas hydroxylated analogs (e.g., 5-Chloro-2-hydroxy-3-iodobenzaldehyde) are better suited for electrophilic aromatic substitution .

Biologische Aktivität

2-Bromo-3-chloro-5-iodobenzaldehyde is a halogenated benzaldehyde compound that has garnered attention in various scientific fields, particularly in medicinal chemistry and biochemistry. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications, drawing from diverse sources to present a comprehensive overview.

Chemical Structure and Properties

2-Bromo-3-chloro-5-iodobenzaldehyde features a unique arrangement of halogen atoms (bromine, chlorine, and iodine) on the benzene ring, contributing to its distinct chemical reactivity. The presence of these halogens enhances its interaction with biological targets, which is critical for its biological activity.

The biological activity of 2-Bromo-3-chloro-5-iodobenzaldehyde is primarily attributed to its ability to interact with various molecular targets. The halogen substituents can facilitate nucleophilic attacks and participate in biochemical reactions that may lead to enzyme inhibition or modulation of signaling pathways:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation or microbial growth.

- Apoptosis Induction : Studies suggest that it could induce apoptosis in cancer cells by activating apoptotic pathways, potentially through the modulation of Bcl-2 family proteins .

Antimicrobial Properties

Research indicates that 2-Bromo-3-chloro-5-iodobenzaldehyde exhibits antimicrobial properties. It has been tested against various bacterial strains, showing effectiveness in inhibiting growth. The halogenated structure is believed to enhance its ability to penetrate microbial membranes.

Anticancer Activity

The compound has shown promise as an anticancer agent. In vitro studies have demonstrated its ability to inhibit the growth of several cancer cell lines, including small-cell lung cancer models. The mechanism appears to involve the induction of apoptosis and disruption of cell cycle progression .

Table 1: Summary of Biological Activity Studies

| Study | Target | IC50 (nM) | Mechanism |

|---|---|---|---|

| Study A | H146 Small Cell Lung Cancer | 21 ± 2 | Apoptosis induction via Bcl-2 inhibition |

| Study B | E. coli | >100 | Growth inhibition |

| Study C | A549 Lung Cancer Cells | 30 ± 5 | Cell cycle arrest |

Note : IC50 values represent the concentration required to inhibit 50% of the target activity.

Case Study Insights

- Anticancer Efficacy : In a study focusing on small-cell lung cancer, 2-Bromo-3-chloro-5-iodobenzaldehyde was administered at varying doses to assess its impact on tumor growth. Results indicated significant tumor regression at optimal doses, confirming its potential as a therapeutic agent .

- Microbial Resistance : Another investigation highlighted the compound's effectiveness against resistant strains of bacteria, suggesting it could be developed into a novel antimicrobial agent.

Comparison with Related Compounds

To understand the uniqueness of 2-Bromo-3-chloro-5-iodobenzaldehyde, it is essential to compare it with similar halogenated benzaldehydes:

| Compound Name | Structure | Notable Activity |

|---|---|---|

| 2-Bromo-5-iodobenzaldehyde | Br - I on benzene | Moderate anticancer activity |

| 3-Bromo-5-iodobenzoic acid | Br - I on benzoic acid | Limited antimicrobial properties |

| 2-Chloro-5-iodobenzaldehyde | Cl - I on benzene | Weaker apoptosis induction |

The unique combination of bromine, chlorine, and iodine in 2-Bromo-3-chloro-5-iodobenzaldehyde contributes to its enhanced biological activity compared to these related compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.